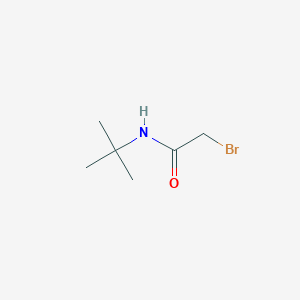

2-Bromo-N-(tert-butyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

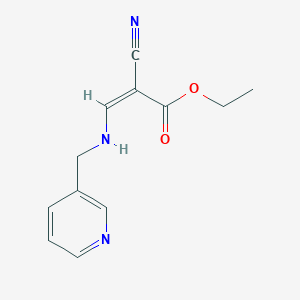

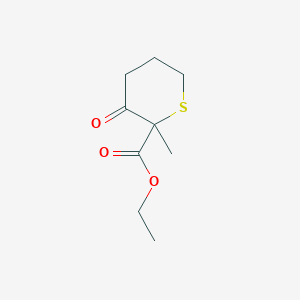

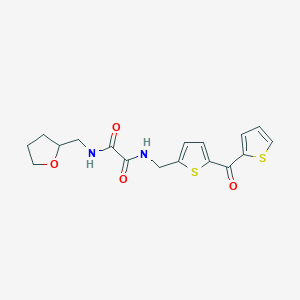

2-Bromo-N-(tert-butyl)acetamide is a chemical compound with the molecular formula C6H12BrNO . It is used in various chemical reactions as an organic building block .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications

1. Synthesis of Novel Chemical Compounds

2-Bromo-N-(tert-butyl)acetamide is utilized in the synthesis of diverse chemical compounds. For instance, its use in synthesizing mono-O-alkylation products and tetraalkylation compounds was demonstrated in a study on p-tert-butylthiacalix[4]arene derivatives (Stoikov et al., 2011). Another example includes its role in the preparation of bifunctional DTPA-like ligands, which are crucial in the field of bioconjugation chemistry, as highlighted in a study involving L-glutamic acid and L-lysine (Anelli et al., 1999).

2. Development of Antitumor Agents

In the realm of pharmaceutical research, this compound derivatives have shown potential in the development of antitumor agents. A study on novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides revealed significant antiproliferative activity against certain cancer cell lines (Wu et al., 2017).

3. Synthesis of Optoelectronic Materials

This compound also finds applications in the synthesis of optoelectronic materials. For instance, a study on the synthesis of blue-emitting anthracenes utilized 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, showcasing the utility of bromo and tert-butyl groups in producing materials with specific electronic properties (Danel et al., 2002).

4. Exploration of Molecular Interactions

This compound derivatives are also instrumental in studying molecular interactions. For example, research into hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides contributes significantly to understanding intramolecular forces and their implications in chemical synthesis (López et al., 2010).

5. Creation of Advanced Nanoparticles

Finally, this compound derivatives are used in creating advanced nanoparticles. A study involving the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks exemplifies this application, highlighting the role of tert-butyl groups in producing materials with unique optical properties (Fischer et al., 2013).

Safety and Hazards

The safety and hazards associated with 2-Bromo-N-(tert-butyl)acetamide include the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

2-bromo-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDSFKANPSFTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-(3-piperidinyl)phenyl]-](/img/structure/B2655408.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)

![4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2655414.png)

![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)

![2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide](/img/structure/B2655427.png)

![3,5-bis(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655428.png)